![molecular formula C20H19NO4 B409666 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE](/img/structure/B409666.png)
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is a complex organic compound that features an indole moiety, a spirocyclic structure, and multiple functional groups. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a cyclization reaction involving a suitable diol and a carbonyl compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the spirocyclic structure.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The spirocyclic structure may also contribute to the compound’s overall biological activity by influencing its three-dimensional conformation and binding affinity.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Indole-2,3-dione: An oxidation product of indole with similar chemical properties.
Spiro[4.5]decane derivatives: Compounds with a similar spirocyclic structure.
Uniqueness
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[45]DECANE-7,9-DIONE is unique due to its combination of an indole moiety and a spirocyclic structure, which imparts distinct chemical and biological properties
特性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4g/mol |
IUPAC名 |
8-[(1-prop-2-enylindol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H19NO4/c1-2-11-21-13-14(15-7-3-4-8-17(15)21)12-16-18(22)24-20(25-19(16)23)9-5-6-10-20/h2-4,7-8,12-13H,1,5-6,9-11H2 |
InChIキー |
YULGBPSFFDQWFS-UHFFFAOYSA-N |
SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O |
正規SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


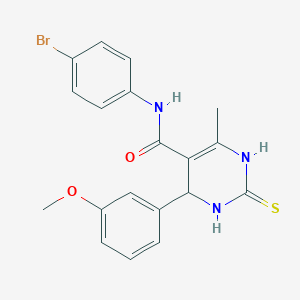
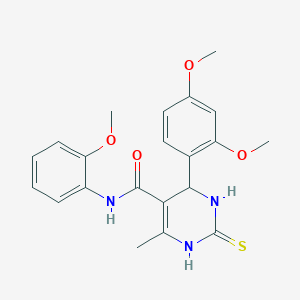
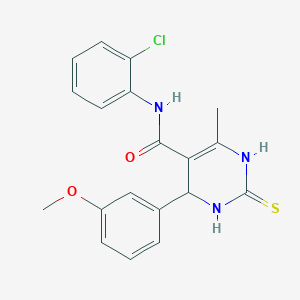

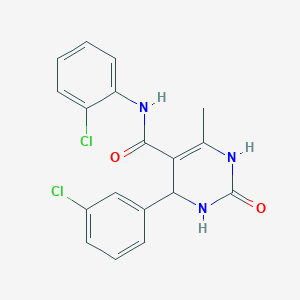
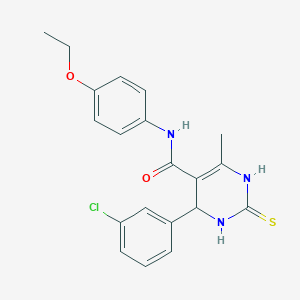



![6-bromo-2-(1H-indol-3-ylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B409599.png)
![N-(2,5-Dimethyl-phenyl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B409600.png)
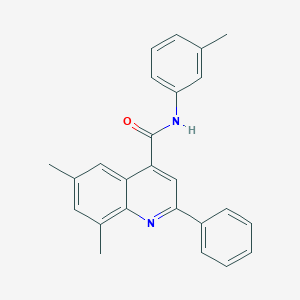
methanone](/img/structure/B409605.png)
![(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409606.png)
